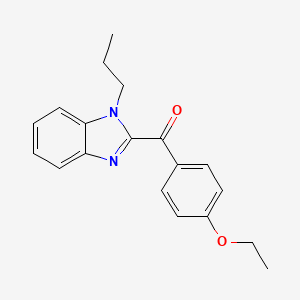
(4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone
Descripción general
Descripción
(4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, also known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a benzimidazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood. However, studies have shown that (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone may exert its pharmacological effects through the inhibition of inflammatory mediators such as cytokines and chemokines. (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
(4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone can inhibit the production of inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide (NO). (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In vivo studies have shown that (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone in lab experiments is its potential therapeutic applications in various scientific research fields. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent. Another limitation is the limited availability of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone, which may make it difficult to conduct large-scale studies.
Direcciones Futuras
There are several future directions for the study of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone. One direction is to further investigate its mechanism of action to better understand how it exerts its pharmacological effects. Another direction is to study the potential therapeutic applications of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone in other neurological disorders such as Parkinson's disease. Additionally, studies can be conducted to optimize the synthesis method of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone to improve its availability for research purposes.
Conclusion
In conclusion, (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has been synthesized using various methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Although the mechanism of action of (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone is not fully understood, it has been shown to have various biochemical and physiological effects. (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has advantages and limitations for lab experiments, and there are several future directions for its study.
Aplicaciones Científicas De Investigación
(4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-ethoxyphenyl)(1-propyl-1H-benzimidazol-2-yl)methanone has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(4-ethoxyphenyl)-(1-propylbenzimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-21-17-8-6-5-7-16(17)20-19(21)18(22)14-9-11-15(12-10-14)23-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBYVHZIBUNXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917801.png)
![N,3,5-trimethyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B3917813.png)

![N'-[(4-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917827.png)
![1-(4-methylphenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3917832.png)

![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917858.png)
![1-(3-bromophenyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917863.png)
![1-(4-bromophenyl)-5-{4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3917875.png)
![3-{3-[(2-pyridin-3-ylpiperidin-1-yl)methyl]-1H-indol-1-yl}propanamide](/img/structure/B3917883.png)
![6-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917892.png)


